N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-fluorophenyl)carbamimidoyl]-2-methylpropanamide
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Overview
Description
N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-FLUOROPHENYL)AMINO]METHYLIDENE]-2-METHYLPROPANAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and fluorophenyl groups. It is known for its potential use in medicinal chemistry and as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-FLUOROPHENYL)AMINO]METHYLIDENE]-2-METHYLPROPANAMIDE typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with 4-fluoroaniline under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-FLUOROPHENYL)AMINO]METHYLIDENE]-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-FLUOROPHENYL)AMINO]METHYLIDENE]-2-METHYLPROPANAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and as a building block for more complex chemical structures.
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-FLUOROPHENYL)AMINO]METHYLIDENE]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A precursor in the synthesis of the compound.
4-Fluoroaniline: Another precursor used in the synthesis.
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: A related compound with similar structural features.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C17H20FN5O |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-fluorophenyl)carbamimidoyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H20FN5O/c1-10(2)15(24)22-17(21-14-7-5-13(18)6-8-14)23-16-19-11(3)9-12(4)20-16/h5-10H,1-4H3,(H2,19,20,21,22,23,24) |
InChI Key |
MDBLPUDCNBDSAY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)F)/NC(=O)C(C)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)F)NC(=O)C(C)C)C |
Origin of Product |
United States |
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